molecular formula C28H43N B12682895 Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- CAS No. 109702-78-5

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

Cat. No.: B12682895
CAS No.: 109702-78-5
M. Wt: 393.6 g/mol
InChI Key: JLXMTWOURSPZDJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is a chemical compound with the molecular formula C28H43N and a molecular weight of 393.64772. It is also known by its CAS number 28929-90-0. This compound is characterized by the presence of two isooctyl groups attached to the benzenamine structure, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- typically involves the alkylation of benzenamine with isooctyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-: Unique due to the presence of two isooctyl groups.

    Benzenamine, 4-tert-butyl-N-(4-tert-butylphenyl)-: Similar structure but with tert-butyl groups instead of isooctyl groups.

    Benzenamine, 4-ethyl-N-(4-ethylphenyl)-: Similar structure but with ethyl groups instead of isooctyl groups.

Uniqueness

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

109702-78-5

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3

InChI Key

JLXMTWOURSPZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C

Origin of Product

United States

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